molecular formula C11H13IO3 B1449218 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid CAS No. 1517999-55-1

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

Cat. No.: B1449218
CAS No.: 1517999-55-1
M. Wt: 320.12 g/mol
InChI Key: AATSOTPFFIBYBL-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pivalic acid (2,2-dimethylpropionic acid) core, a structure known for enhancing metabolic stability and improving the pharmacokinetic properties of candidate molecules . The 4-iodophenoxy moiety serves as a versatile handle for further chemical transformation, particularly via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse structural elements for structure-activity relationship (SAR) studies. While specific biological data for this exact compound may be limited, its structural analogs demonstrate potent and selective research applications. For instance, closely related 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives have been reported to exhibit selective antiproliferative activity against cancer cell lines, such as HCT-116 colon cancer cells, and are investigated as potent histone deacetylase inhibitors (HDACIs) . The presence of the iodine atom in this molecule makes it a particularly valuable intermediate in the synthesis of more complex target compounds, including potential androgen receptor modulators and other active pharmaceutical ingredients (APIs), as part of a robust research and development workflow. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

3-(4-iodophenoxy)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-11(2,10(13)14)7-15-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSOTPFFIBYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Iodophenol Intermediate

A crucial step is the preparation or procurement of 4-iodophenol, which serves as the nucleophile for ether formation.

  • Iodination of Phenols: Selective iodination of phenol derivatives can be achieved using silver sulfate-mediated iodination or direct electrophilic aromatic substitution with iodine sources under mild conditions to avoid over-iodination or side reactions.
  • Handling of Polyfunctionalized Aromatics: The use of directed ortho-metalation or magnesium amide reagents allows selective functionalization of aromatic rings bearing sensitive groups like esters or acids, which is relevant for preparing iodophenol derivatives with minimal side reactions.

Ether Formation Between 4-Iodophenol and 2,2-Dimethylpropionic Acid Derivatives

The key step is the formation of the aryl ether bond linking the 4-iodophenol to the 2,2-dimethylpropionic acid framework.

  • Activation of the Acid Moiety: The carboxylic acid group of 2,2-dimethylpropionic acid is often converted into an activated intermediate such as an acid chloride or ester to facilitate nucleophilic substitution by the phenol oxygen.
  • Nucleophilic Substitution: The phenolic oxygen of 4-iodophenol attacks the activated acid derivative to form the ether linkage. Conditions typically involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide or acetone.
  • Alternative Methods: Some protocols utilize aryl sulfonates or aryl iodides as intermediates, where magnesium thiolates or amides add to aryne intermediates followed by quenching with iodine, enabling formation of functionalized aryl ethers.

Direct Iodination of the Phenoxypropionic Acid Derivative

An alternative approach is to first prepare the phenoxypropionic acid derivative and then introduce the iodine substituent at the para position.

  • Selective Iodination: Using silver sulfate or other mild iodinating agents allows selective iodination of the aromatic ring without affecting the ether or acid functionalities.
  • Control of Reaction Conditions: Temperature, solvent, and reagent stoichiometry are critical to avoid multiple iodination or degradation of sensitive groups.

Purification and Characterization

  • Purification: The product is purified by standard methods such as recrystallization or chromatography to remove unreacted starting materials and side products.
  • Characterization: Infrared spectroscopy confirms the presence of carboxylic acid (notably carbonyl stretches), while NMR and mass spectrometry verify the aromatic substitution pattern and molecular weight.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Key Notes Yield/Outcome
Iodination of Phenol I2, Ag2SO4, mild solvent, room temperature Selective para-iodination, avoids polyiodination High selectivity; moderate to high yield
Activation of Acid SOCl2 or acid anhydride Converts acid to acid chloride for nucleophilic attack Efficient activation
Ether Formation 4-Iodophenol, base (K2CO3), polar aprotic solvent Nucleophilic substitution to form aryl ether Good yield; mild conditions
Alternative Aryne Method Magnesium thiolates + aryne intermediate + I2 Enables functionalized aryl thioether formation Specialized method; moderate yield
Purification Recrystallization or chromatography Removes impurities Pure compound obtained
Characterization IR, NMR, MS Confirms structure and purity Standard analytical data

Research Findings and Notes

  • The use of directed ortho-metalation and magnesium amide reagents has been shown to facilitate selective functionalization of aromatic rings bearing sensitive groups like esters or acids, which is applicable in the synthesis of 3-(4-iodophenoxy)-2,2-dimethylpropionic acid.
  • The iodination step must be carefully controlled to prevent substitution at undesired positions or over-iodination, which can complicate purification and reduce yield.
  • Alternative synthetic routes involving aryne intermediates and magnesium thiolate additions provide access to highly functionalized aromatic ethers, including iodinated derivatives, but require specialized reagents and conditions.
  • Infrared spectroscopic analysis confirms the presence of the carboxylic acid group by characteristic carbonyl stretching frequencies, which is essential for verifying the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy group, leading to the formation of iodinated quinones.

    Reduction: Reduction reactions can target the iodine atom, potentially converting it to a less reactive form.

    Substitution: The iodophenoxy group is susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Iodinated quinones or other oxidized derivatives.

    Reduction: Deiodinated products or reduced iodophenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its incorporation into polymer backbones can impart unique characteristics, such as increased thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its iodophenoxy group, which can engage in various types of chemical interactions, such as hydrogen bonding or hydrophobic interactions. The dimethylpropionic acid moiety can also influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

  • Photoreactivity: Phenoxy-substituted acids (e.g., 3-(4-chlorophenoxy)) show higher decarboxylation yields under UV light compared to phenyl analogs, suggesting the target compound may exhibit similar behavior .
  • Synthetic Utility : The steric bulk of 2,2-dimethylpropionic acid derivatives often slows reaction kinetics but improves metabolic stability in drug candidates.

Biological Activity

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid (CAS No. 1517999-55-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

3-(4-Iodophenoxy)-2,2-dimethylpropionic acid features an iodinated phenyl group attached to a propionic acid moiety. The presence of iodine can enhance the compound's lipophilicity and alter its interaction with biological targets.

The biological activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is primarily attributed to its interaction with various biological receptors and enzymes. Although specific targets have not been extensively documented in literature, similar compounds often exhibit activity through:

  • Receptor Modulation : Compounds with phenoxy groups typically interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to inflammation and cellular proliferation.
  • Enzyme Inhibition : The propionic acid moiety may allow for interactions with enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that derivatives of propionic acids can exhibit anti-inflammatory and analgesic effects. For example, compounds similar to 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
3-(4-Iodophenoxy)-2,2-dimethylpropionic acidPotential anti-inflammatoryCOX inhibition
4-Iodo-phenylbutyric acidAnti-inflammatoryReceptor modulation
2-(4-Iodophenyl)propanoic acidAnalgesicEnzyme inhibition

Case Studies

  • Anti-inflammatory Activity : A study exploring the anti-inflammatory properties of phenylpropanoic acids highlighted that compounds with halogen substitutions (like iodine) showed enhanced COX inhibition compared to their non-halogenated counterparts. This suggests that 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid may similarly exhibit improved efficacy in reducing inflammation.
  • Cancer Research : In cancer pharmacology, iodinated compounds have been investigated for their radiosensitizing effects in tumor cells. Preliminary studies indicate that the incorporation of iodine can enhance the sensitivity of cancer cells to radiation therapy, potentially making 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid a candidate for further exploration in oncological applications.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid, and how can reaction conditions be optimized?

A1.

  • Synthetic Strategy : A plausible route involves coupling 4-iodophenol with 2,2-dimethylpropionic acid derivatives. For example, esterification or nucleophilic substitution using a brominated precursor (e.g., 2,2-dimethyl-3-bromopropionic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (70–90°C) and stoichiometric ratios (1:1.2 phenol:acid derivative) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q2. How can researchers characterize the purity and structural integrity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

A2.

  • Analytical Methods :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for iodophenoxy groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ ≈ 349 g/mol).
    • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in catalytic systems?

A3.

  • In Silico Tools :
    • DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the iodophenoxy group’s electrophilic character .
    • Molecular Dynamics : Simulate interactions with enzymes (e.g., carboxylases) to predict binding affinities.
  • Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura cross-coupling) .

Q. Q4. How should researchers resolve contradictions in spectroscopic data for 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

A4.

  • Case Study : If 1H^1H-NMR shows unexpected splitting in the aromatic region:
    • Hypothesis 1 : Trace solvents (e.g., DMF) may cause peak broadening. Re-purify via recrystallization (methanol/water) .
    • Hypothesis 2 : Steric hindrance from dimethyl groups may distort coupling constants. Compare with DFT-optimized structures .
  • Resolution : Validate via 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. Q5. What are the safety protocols for handling 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in laboratory settings?

A5.

  • PPE : Wear acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., iodophenol byproducts).
  • Exposure Response : In case of skin contact, rinse with 0.1 M NaOH to neutralize acidic residues, followed by water .

Q. Q6. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

A6.

  • Experimental Design :
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 280 nm) at 0, 24, and 48 hours .
    • Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
  • Data Interpretation : Fit degradation kinetics to Arrhenius models to predict shelf-life .

Methodological Challenges

Q. Q7. What strategies mitigate iodine displacement during functionalization of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid?

A7.

  • Palladium Catalysis : Use Pd(PPh₃)₄ with mild bases (e.g., Cs₂CO₃) to minimize undesired C-I bond cleavage in cross-coupling reactions .
  • Protection-Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to reduce steric effects during iodophenoxy modifications .

Q. Q8. How can researchers validate the biological activity of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid in enzyme inhibition assays?

A8.

  • Assay Design :
    • Target Enzymes : Test against carboxylases (e.g., acetyl-CoA carboxylase) using spectrophotometric NADH depletion assays .
    • Controls : Include known inhibitors (e.g., TOFA) and blank reactions.
  • Data Analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and compare with computational docking scores .

Tables

Property Method Typical Value Reference
Melting PointDSC120–125°C
Solubility (Water)Shake-flask HPLC2.1 mg/mL (25°C)
LogP (Octanol-Water)Chromatographic determination3.8 ± 0.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
Reactant of Route 2
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3-(4-Iodophenoxy)-2,2-dimethylpropionic acid

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